4-[(4-Methylquinolin-2-yl)amino]benzoic acid, with the Chemical Abstracts Service number 57575-41-4, is an organic compound that features a quinoline moiety linked to a benzoic acid structure. It is classified as an aromatic amine and a carboxylic acid derivative. This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
The compound is synthesized from 4-methylquinoline derivatives and aminobenzoic acids, which are common precursors in organic synthesis. It belongs to the class of compounds known as benzoic acids, specifically those substituted with amino groups. Its structure can be represented as follows:
The synthesis of 4-[(4-Methylquinolin-2-yl)amino]benzoic acid typically involves the reaction of 4-methylquinoline with 4-aminobenzoic acid under specific conditions. A common method includes:
This method allows for efficient formation of the desired product with high yields.
The compound can undergo various chemical reactions typical of aromatic amines and carboxylic acids, including:
These reactions are significant for modifying the compound's structure to enhance its biological activity or solubility.
The mechanism of action for 4-[(4-Methylquinolin-2-yl)amino]benzoic acid is primarily linked to its interactions with biological targets, such as enzymes or receptors involved in disease processes. For instance, it may act as an inhibitor for certain enzymes due to its structural similarity to substrate molecules, allowing it to bind effectively and disrupt normal enzymatic activity.
Studies have indicated that derivatives of this compound exhibit anti-inflammatory and anti-cancer properties, potentially through mechanisms involving inhibition of cell proliferation or modulation of signaling pathways.
Thermal analysis shows that the compound has a melting point range indicative of good thermal stability, making it suitable for various applications in organic synthesis.
4-[(4-Methylquinolin-2-yl)amino]benzoic acid has several potential applications:
Kinesin Spindle Protein (KSP/Eg5), a mitotic kinesin essential for bipolar spindle assembly, represents a validated anticancer target due to its overexpression in multiple malignancies (e.g., lung cancer, cholangiocarcinoma, and castrate-resistant prostate cancer) and negligible expression in non-dividing neurons [2] [6] [8]. Inhibitors of Eg5 induce mitotic arrest by preventing centrosome separation, leading to monopolar spindle formation and apoptosis. The quinoline-benzoic acid hybrid 4-[(4-Methylquinolin-2-yl)amino]benzoic acid shares structural homology with clinical-stage KSP inhibitors like SB743921 and filanesib (ARRY-520), which feature bicyclic aromatic systems linked to polar moieties [6] [8]. Preclinical studies demonstrate that such compounds exhibit potent cytotoxicity against KIF11-overexpressing cancers, including cholangiocarcinoma xenografts, where they reduce tumor volume by >70% at nanomolar concentrations (IC₅₀: 50–200 nM) [8]. Crucially, their mechanism circumvents neurotoxicity associated with microtubule-targeting agents (e.g., taxanes) by preserving interphase microtubule dynamics [6].
Table 1: KSP Inhibitors in Anticancer Development
Compound Class | Representative Agents | Clinical Phase | Key Cancer Targets |
---|---|---|---|
Dihydropyrimidines | Ispinesib | Phase II | Breast, prostate cancer |
β-Carbolines | Filanesib (ARRY-520) | Phase II | Multiple myeloma |
Quinoline-benzoic acids | SB743921 | Preclinical | Cholangiocarcinoma, solid tumors |
Benzimidazoles | Litronesib | Phase I | Leukemia |
Viral RdRps, which catalyze RNA replication in RNA viruses (e.g., influenza, SARS-CoV-2), are prime targets for broad-spectrum antivirals. 4-[(4-Methylquinolin-2-yl)amino]benzoic acid may disrupt RdRp function via competitive inhibition at conserved catalytic motifs. Structural analyses reveal that RdRps from positive-sense RNA viruses (e.g., coronaviruses, HCV) share a "DDxVV" motif in the palm subdomain, coordinating Mg²⁺ ions essential for nucleotide incorporation [4] [10]. The benzoic acid moiety of the compound mimics nucleotide phosphate groups, potentially blocking the NTP entry tunnel, while the quinoline ring stacks with hydrophobic residues adjacent to the active site [7]. This dual mechanism is analogous to nucleoside analogs (e.g., sofosbuvir for HCV), which exploit the RdRp's low proofreading capability. For influenza (a negative-sense virus with "DDxYY" motif), inhibitors like favipiravir incorporate into nascent RNA, but quinoline-benzoic acid hybrids may offer higher specificity by allosterically perturbing template-RNA positioning [7] [10].
The anticancer and antiviral activities of 4-[(4-Methylquinolin-2-yl)amino]benzoic acid are tunable via strategic modifications:
Table 2: SAR of Quinoline-Benzoic Acid Hybrid Modifications
Modification Site | Functional Group | Biological Effect | Target Affinity Change |
---|---|---|---|
Quinoline C4 | –CH₃ | ↑ Lipophilicity & cell penetration | KSP Kd: ↓ 30% |
–C₂H₅ | ↓ Solubility | Activity loss | |
Benzoic acid para | –NO₂ | ↑ Electrostatic interactions with RdRp | IC₅₀: ↓ 60% vs. parent |
Benzoic acid meta | –Cl | ↑ Hydrophobic pocket occupancy | IC₅₀: ↓ 68% |
Aniline linker | –NH– → –CH₂– | Loss of H-bonding with KSP | Kd: >10 μM |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8